

5-DACTHF mechanism of action in cancer cells

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Compound of Interest		
Compound Name:	5-DACTHF	
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An In-depth Technical Guide on the Mechanism of Action of 5-DACTHF in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5,10-dideazatetrahydrofolate (**5-DACTHF**), also known as Lometrexol, is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with **5-DACTHF**.

Core Mechanism of Action Cellular Uptake and Activation by Polyglutamylation

5-DACTHF is a prodrug that actively enters cells via folate transport systems.[1] For it to become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process



involves the sequential addition of glutamate residues to the molecule. Polyglutamylation serves two critical functions:

- Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell, preventing its efflux and leading to prolonged intracellular activity.[2]
- Enhanced Potency: The polyglutamated forms of **5-DACTHF** are significantly more potent inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]

A deficiency in FPGS activity is a known mechanism of resistance to **5-DACTHF**, as it leads to diminished accumulation of the active polyglutamated drug.[2]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

The principal molecular target of **5-DACTHF** is glycinamide ribonucleotide formyltransferase (GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This pathway is responsible for building purine nucleotides (adenosine and guanine) from simple precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring.[7][8]

5-DACTHF acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This blockade effectively halts the entire de novo purine synthesis pathway.

Downstream Metabolic and Cellular Consequences

The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The consequences for the cancer cell are severe:

- Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the synthesis of DNA and RNA, which is essential for cell division and function.[4]
- S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated with 5-DACTHF arrest in the S phase of the cell cycle.[4][11]



Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12]
 Notably, this occurs without the induction of direct DNA strand breaks.[12]

Quantitative Efficacy Data

The potency of **5-DACTHF** (Lometrexol) and related GARFT inhibitors has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki) measures the potency of inhibition against the target enzyme.

Compound	Target	Parameter	Value	Cell Line <i>l</i> System	Reference
5-DACTHF (Lometrexol)	Cell Proliferation	IC50	2.9 nM	CCRF-CEM (Human Leukemia)	[5]
5-DACTHF (Lometrexol)	GARFT Enzyme	Ki	~58.5 nM*	Purified Enzyme	[5]
LY309887	Cell Proliferation	IC50	9.9 nM	CCRF-CEM (Human Leukemia)	[5]
LY309887	GARFT Enzyme	Ki	6.5 nM	Purified Enzyme	[5]
AG2034	Cell Proliferation	IC50	2.9 nM	CCRF-CEM (Human Leukemia)	[13]
AG2034	GARFT Enzyme	Ki	28 nM	Human GARFT	[13]

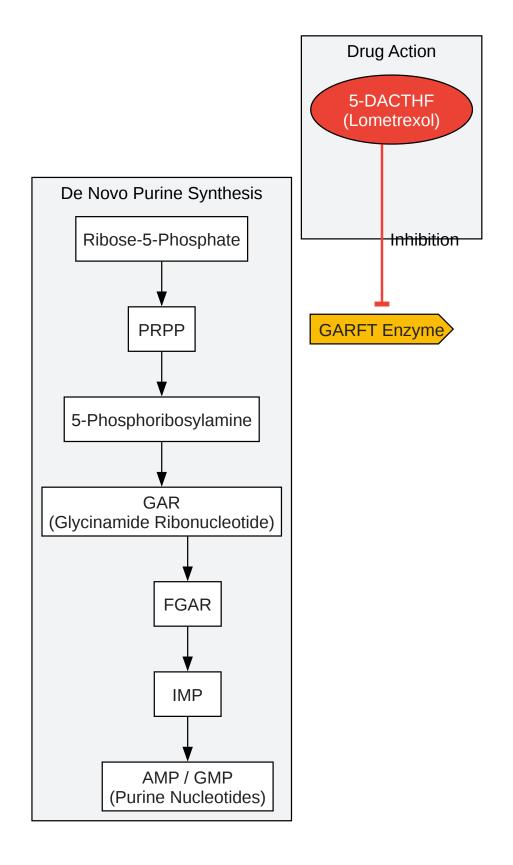
^{*}Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than Lometrexol.[5]

Signaling Pathways and Experimental Workflows

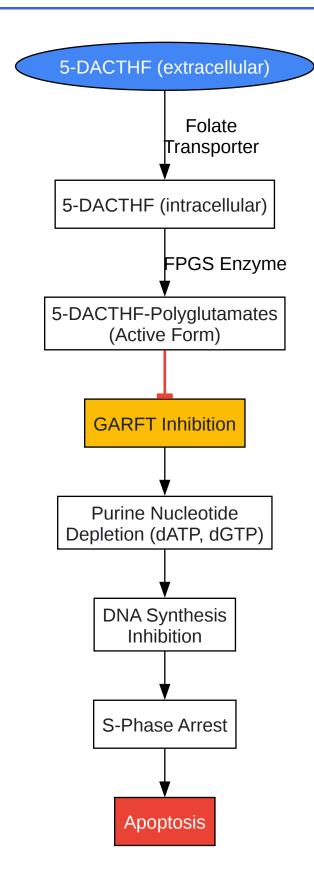


Visualizations



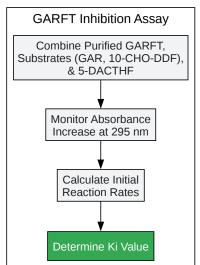


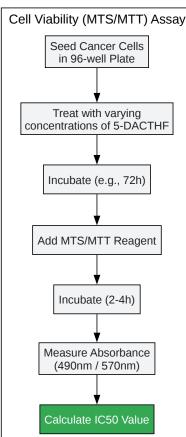


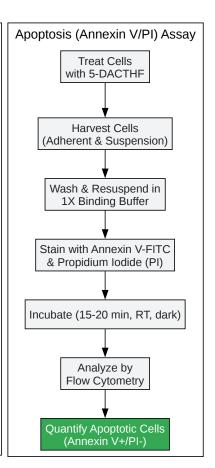




Key Experimental Assays







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